Product packaging for Methyl 4-cyano-2-iodobenzoate(Cat. No.:)

Methyl 4-cyano-2-iodobenzoate

Cat. No.: B15204594
M. Wt: 287.05 g/mol
InChI Key: BXYAANQVTNCINX-UHFFFAOYSA-N
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Description

Significance of Aryl Halides and Nitriles as Strategic Functional Groups in Chemical Transformations

Aryl halides and nitriles are cornerstone functional groups in the toolkit of synthetic organic chemists, each offering a unique gateway to a vast array of chemical transformations.

Aryl Halides: The carbon-halogen bond in aryl halides, particularly aryl iodides, is a key player in a multitude of cross-coupling reactions. google.com The reactivity of the aryl halide is dictated by the nature of the halogen, with the C-I bond being the most reactive towards oxidative addition, a critical step in many catalytic cycles. This high reactivity allows for milder reaction conditions compared to aryl bromides or chlorides. nih.gov

The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netwikipedia.org These reactions are characterized by their high functional group tolerance, allowing for the coupling of complex molecular fragments with high yields and selectivity. researchgate.net The ability to precisely introduce new substituents onto an aromatic ring makes aryl halides indispensable in the synthesis of biaryls, substituted alkynes, and anilines, which are common motifs in pharmaceuticals and advanced materials. nih.govnih.gov

Nitriles: The nitrile or cyano group (-C≡N) is a highly versatile functional group in organic synthesis. googleapis.com Its strong electron-withdrawing nature influences the reactivity of the aromatic ring to which it is attached. The nitrile group itself can be transformed into a variety of other functional groups, including primary amines (via reduction), carboxylic acids (via hydrolysis), and ketones (via reaction with Grignard reagents). chemicalbook.com This versatility makes nitriles valuable intermediates in the synthesis of a wide range of nitrogen-containing compounds. googleapis.com Furthermore, the nitrile group is considered metabolically stable, a desirable feature in medicinal chemistry.

Overview of Benzoate (B1203000) Esters as Versatile Building Blocks in Chemical Synthesis

Benzoate esters are a class of organic compounds that serve as important building blocks and protecting groups in organic synthesis. The ester functionality is relatively stable under a variety of reaction conditions, yet it can be readily transformed when desired.

The methyl ester of benzoic acid, for instance, can be synthesized through Fischer esterification of benzoic acid with methanol (B129727) in the presence of an acid catalyst. chemicalbook.com Benzoate esters can undergo a range of reactions, including:

Hydrolysis: Conversion back to the corresponding carboxylic acid under either acidic or basic conditions.

Aminolysis: Reaction with amines to form amides.

Reduction: Reduction with strong reducing agents like lithium aluminum hydride to yield primary alcohols, or with milder reagents like diisobutylaluminum hydride (DIBAL-H) to produce aldehydes.

Grignard Reactions: Reaction with Grignard reagents to form tertiary alcohols.

The presence of a benzoate ester in a molecule like Methyl 4-cyano-2-iodobenzoate provides a handle for further functionalization or modification of the core structure after the more reactive aryl iodide and nitrile groups have been utilized.

Structural Features and Intrinsic Reactivity Profile of this compound

This compound is a polysubstituted arene with three distinct functional groups that dictate its reactivity. The spatial arrangement of these groups on the benzene (B151609) ring leads to a unique reactivity profile.

PropertyValue
IUPAC Name This compound
Molecular Formula C9H6INO2
Molecular Weight 287.05 g/mol
Canonical SMILES COC(=O)C1=C(I)C=C(C=C1)C#N

The key structural features and their influence on reactivity are:

Aryl Iodide: The iodine atom at the C-2 position is the most reactive site for cross-coupling reactions due to the lability of the C-I bond. The ortho relationship to the bulky ester group can introduce steric hindrance, potentially influencing the choice of catalyst and ligands required for efficient coupling.

Nitrile Group: The cyano group at the C-4 position is a strong electron-withdrawing group. This deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution under certain conditions. The nitrile itself is a target for various transformations.

Benzoate Ester: The methyl ester at the C-1 position is also an electron-withdrawing group. It is the least reactive of the three functional groups under typical cross-coupling conditions, allowing it to be carried through multi-step syntheses unchanged.

The combination of these functional groups allows for a sequential and regioselective functionalization strategy. For instance, the aryl iodide can be selectively targeted for a cross-coupling reaction, leaving the nitrile and ester groups intact for subsequent transformations.

A plausible synthetic route to this compound can be envisioned starting from 2-amino-4-cyanobenzoic acid. This would likely involve a Sandmeyer-type reaction, where the amino group is first converted to a diazonium salt and then displaced by iodide. The final step would be the esterification of the carboxylic acid to the methyl ester.

Contextualizing this compound within Contemporary Synthetic Methodologies

This compound is a valuable tool in the context of modern synthetic strategies that prioritize efficiency and molecular complexity. Its utility is particularly evident in the construction of polycyclic aromatic compounds and other complex scaffolds found in medicinal chemistry and materials science. nih.gov

The orthogonal reactivity of its functional groups allows for its use in a variety of powerful palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl iodide with an organoboron reagent to form a new carbon-carbon bond. This is a widely used method for the synthesis of biaryl compounds. researchgate.net

Representative Suzuki-Miyaura Coupling of an Aryl Iodide

Parameter Condition
Aryl Halide This compound
Boronic Acid/Ester Arylboronic acid
Catalyst Pd(PPh3)4 or Pd(OAc)2 with a phosphine (B1218219) ligand
Base K2CO3, Cs2CO3, or Na2CO3
Solvent Toluene, Dioxane, or DMF/Water

| Temperature | 80-110 °C |

Sonogashira Coupling: The reaction of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, provides a direct route to aryl alkynes. wikipedia.orgorganic-chemistry.orglibretexts.org These products are valuable intermediates for the synthesis of more complex structures. libretexts.org

Representative Sonogashira Coupling of an Aryl Iodide

Parameter Condition
Aryl Halide This compound
Alkyne Terminal alkyne
Catalyst Pd(PPh3)2Cl2 and CuI
Base Triethylamine or Diisopropylamine
Solvent THF or DMF

| Temperature | Room Temperature to 60 °C |

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl iodide with an amine. nih.gov This is a powerful method for the synthesis of substituted anilines, which are prevalent in pharmaceuticals.

Representative Buchwald-Hartwig Amination of an Aryl Iodide

Parameter Condition
Aryl Halide This compound
Amine Primary or secondary amine
Catalyst Pd(OAc)2 or Pd2(dba)3 with a phosphine ligand (e.g., XPhos, SPhos)
Base NaOtBu, K3PO4, or Cs2CO3
Solvent Toluene or Dioxane

| Temperature | 80-120 °C |

The strategic placement of the three functional groups on the aromatic ring of this compound makes it an ideal substrate for sequential, one-pot, or domino reactions, which are highly sought after in modern synthesis for their step-economy and efficiency in building molecular complexity. The ability to selectively address each functional group allows for the controlled and predictable assembly of highly functionalized arenes, making this compound a valuable asset in the pursuit of novel chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6INO2 B15204594 Methyl 4-cyano-2-iodobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-cyano-2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYAANQVTNCINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformational Chemistry of Methyl 4 Cyano 2 Iodobenzoate

Transition-Metal-Catalyzed Cross-Coupling Reactions

The presence of the aryl iodide moiety in methyl 4-cyano-2-iodobenzoate makes it an ideal electrophilic partner in a wide range of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Palladium catalysis is a cornerstone of contemporary organic synthesis, and the carbon-iodine bond of this compound is highly reactive towards palladium(0) species, initiating numerous catalytic cycles.

The Suzuki-Miyaura reaction is a widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not prevalent in the surveyed literature, the reaction is expected to proceed efficiently. The general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the biaryl product. The synthesis of 2-cyano-4'-methylbiphenyl, a structurally similar compound, is readily achieved through this method, highlighting its applicability.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

EntryAryl IodideOrganoboron ReagentCatalystBaseSolventYield (%)
1Methyl 2-iodobenzoatePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O>95
24-Iodobenzonitrile4-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane92
3Methyl 4-iodobenzoate (B1621894)Naphthalene-1-boronic acidPdCl₂(dppf)Cs₂CO₃DMF88

The Negishi coupling reaction facilitates the formation of carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. Organozinc reagents are known for their high functional group tolerance, making this an attractive method for complex molecule synthesis. Although specific examples involving this compound are not explicitly detailed in the available literature, the high reactivity of the aryl iodide bond suggests it would be a suitable substrate. The reaction is particularly useful for creating sp²-sp³, sp²-sp², and sp²-sp carbon-carbon bonds.

Table 2: General Conditions for Negishi Cross-Coupling of Aryl Halides

EntryAryl HalideOrganozinc ReagentCatalystSolventYield (%)
12-IodobenzonitrileEthylzinc bromidePd(PPh₃)₄THF85
24-BromobenzonitrilePhenylzinc chlorideNiCl₂(dppe)THF78
3Iodobenzene (B50100)(5-Cyanopentyl)zinc(II) bromideNi(cod)₂ / (s-Bu)-PyboxDMI89 researchgate.net

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction is a powerful method for the synthesis of substituted alkenes. The reaction of this compound with various alkenes, such as acrylates or styrenes, would be expected to proceed under standard Heck conditions. For instance, the reaction of methyl 4-iodobenzoate with methyl acrylate proceeds in high yield, demonstrating the feasibility of this transformation for similar substrates researchgate.net. The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand.

Table 3: Illustrative Heck Arylation Reactions of Aryl Iodides

EntryAryl IodideAlkeneCatalystBaseSolventYield (%)
1IodobenzeneStyrenePdCl₂K₂CO₃Methanol (B129727)High
2Methyl 4-iodobenzoateMethyl acrylatePd(OAc)₂Et₃NAcetonitrile (B52724)95 researchgate.net
34-Iodobenzonitrilen-Butyl acrylatePd/CNaOAcDMF90

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide organic-chemistry.orgmdpi.com. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base mdpi.com. It is a highly reliable method for the synthesis of aryl alkynes. This compound is an excellent candidate for this reaction due to the reactive carbon-iodine bond. The reaction would allow for the direct introduction of an alkynyl group at the 2-position of the benzoate (B1203000) ring.

Table 4: Representative Sonogashira Coupling Reactions

EntryAryl HalideAlkynePd CatalystCu Co-catalystBaseSolventYield (%)
1IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF>90
24-IodobenzonitrileTrimethylsilylacetylenePd(OAc)₂/PPh₃CuIi-Pr₂NHToluene93
3Methyl 2-iodobenzoate1-OctyneCu powderNoneNoneSolvent-free97

In recent years, nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful and sustainable alternative to traditional methods. These reactions often utilize electrochemical methods to drive the catalytic cycle, avoiding the use of stoichiometric chemical reductants. A novel nickel-catalyzed electrochemical methodology for reductive cross-electrophile coupling enables the formation of C(sp²)-C(sp³) linkages using aryl iodides and inexpensive amine-derived radical precursors acs.org. Iodoarenes bearing electron-withdrawing substituents, such as a cyano group, are efficiently coupled, indicating that this compound would be a suitable substrate for this transformation acs.org. This method is tolerant of various functional groups and provides a green approach to the synthesis of sp³-enriched compounds acs.org.

Table 5: Nickel-Catalyzed Electrochemical Reductive Cross-Electrophile Coupling of Aryl Iodides

EntryAryl IodideRadical PrecursorNi-catalyst / LigandSolventYield (%)
14-Chlorophenyl iodideCyclohexylamine-derived Katritzky saltNiBr₂·glyme / L1DMF93 acs.org
24-(Trifluoromethyl)phenyl iodideCyclohexylamine-derived Katritzky saltNiBr₂·glyme / L1DMF85 acs.org
34-Cyanophenyl iodideCyclohexylamine-derived Katritzky saltNiBr₂·glyme / L1DMF81 acs.org

L1 = 4,4′-dimethoxy-2,2′-bipyridine

Copper-Mediated C-C Bond Formations in Sterically Hindered Systems

The presence of the iodine atom ortho to the methyl ester group in this compound presents a sterically challenging environment for transition metal-catalyzed cross-coupling reactions. While palladium is often the catalyst of choice for such transformations, copper-mediated systems have emerged as a viable and often advantageous alternative, particularly for coupling with sterically demanding partners. amazonaws.comacs.org Copper catalysis can be effective for the formation of new carbon-carbon bonds even with hindered aryl iodides. acs.orggoogle.com

One notable application of copper catalysis is the cross-coupling of iodobenzoates with organozinc reagents. For instance, a copper-catalyzed cross-coupling of various iodobenzoates with bromozinc-difluorophosphonate has been reported to proceed with high efficiency. nih.gov This reaction provides a direct route to aryldifluorophosphonates, which are of significant interest in medicinal chemistry. nih.gov Applying this methodology to this compound would involve the reaction with a pre-formed organozinc reagent in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI). amazonaws.comnih.gov The reaction's success with a sterically hindered substrate like this compound would depend on optimizing reaction conditions, including the choice of ligand, solvent, and temperature, to overcome the steric barrier.

The general conditions for such copper-catalyzed reactions often involve a copper(I) salt, a ligand to stabilize the organocopper intermediate, and an appropriate solvent. The functional group tolerance of these reactions is a key feature, making them suitable for complex molecules like this compound. nih.gov

Table 1: Representative Copper-Mediated C-C Coupling of Iodobenzoates This table is a generalized representation based on reported methodologies.

Aryl Iodide SubstrateCoupling PartnerCopper CatalystLigand/AdditiveProduct TypeReference
Substituted IodobenzoatesBromozinc-difluorophosphonateCuI1,10-PhenanthrolineAryldifluorophosphonates nih.gov
Methyl 4-iodobenzoateFunctionalized Alkyl Iodides (via Grignard)CuCN·2LiClP(OMe)3Alkylated Benzoates acs.org

Other Metal-Catalyzed Transformations (e.g., Cobalt-catalyzed cyclization of methyl 2-iodobenzoate)

Beyond copper, other transition metals can catalyze unique transformations of the aryl iodide scaffold. A relevant example is the cobalt-catalyzed cyclization of methyl 2-iodobenzoate with aldehydes to form phthalide derivatives. wikipedia.org This transformation highlights the utility of the ortho-iodo-ester motif in constructing heterocyclic systems. Although this compound has a cyano group at the 4-position, the fundamental reactivity of the 2-iodobenzoate core remains pertinent.

In such a reaction, a cobalt catalyst would facilitate the insertion into the C-I bond, followed by a cascade reaction with an aldehyde to construct the phthalide ring. The presence of the 4-cyano group would be expected to influence the electronic properties of the aromatic ring but is generally tolerated in many metal-catalyzed processes. This type of transformation underscores the potential of this compound as a building block for more complex, functionalized heterocyclic molecules.

Functional Group Transformations and Strategic Manipulations

The multiple functional groups of this compound allow for a variety of selective chemical manipulations, targeting the cyano group, the aryl iodide, or the ester.

Reactivity of the Cyano Group in Benzoate Scaffolds

The cyano group is a versatile functional handle that can undergo a range of transformations.

Radical-mediated intramolecular translocation of cyano groups has been recognized as a powerful method for site-selective functionalization. mdpi.comnih.gov This process typically involves the generation of a carbon-centered radical elsewhere in the molecule, which then adds to the carbon-nitrogen triple bond of the cyano group. mdpi.comresearchgate.net This is followed by a β-scission of the resulting cyclic iminyl radical, leading to the relocation of the cyano group and the formation of a new, often more stable, carbon radical. mdpi.comnih.gov

For a substrate like this compound, such a translocation is not straightforward without introducing another reactive site. However, if the molecule were modified, for example by introducing an alkyl chain with a radical precursor, intramolecular cyano migration could be envisioned. The general mechanism involves the formation of a cyclic iminyl radical intermediate, with the regioselectivity of the migration being driven by the formation of the most stable carbon-centered radical. mdpi.com Research in this area has expanded significantly with the advent of photoredox catalysis, which provides mild conditions for generating the initial radicals. nih.gov

The cyano group is a synthetic precursor to several other important nitrogen-containing functionalities. Two of the most fundamental transformations are hydrolysis and reduction.

Hydrolysis: Under acidic or basic conditions, the cyano group of this compound can be hydrolyzed. This typically proceeds first to a primary amide (4-carbamoyl-2-iodobenzoic acid methyl ester) and, upon further heating, to a carboxylic acid (4-carboxy-2-iodobenzoic acid methyl ester). google.com This provides a route to di- and tri-carboxylic acid derivatives of the iodinated benzene (B151609) ring.

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. However, the ester group is also susceptible to reduction by LiAlH₄. Therefore, selective reduction of the cyano group would require careful choice of reagents, such as catalytic hydrogenation under specific conditions or using alternative reducing agents that show chemoselectivity for nitriles over esters. This conversion would yield Methyl 4-(aminomethyl)-2-iodobenzoate, a valuable building block containing both an aniline-type moiety and an aryl iodide.

Table 2: Potential Transformations of the Cyano Group

Reaction TypeReagentsResulting Functional GroupPotential Product
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid4-carboxy-2-iodobenzoic acid methyl ester
ReductionLiAlH₄ or Catalytic Hydrogenation (e.g., H₂, Raney Ni)Primary AmineMethyl 4-(aminomethyl)-2-iodobenzoate

Transformations Involving the Aryl Iodide Functionality

The carbon-iodine bond is the most reactive site on the molecule for transition metal-catalyzed cross-coupling reactions. Aryl iodides are highly valued substrates due to their high reactivity in oxidative addition steps, which is the initial step in many catalytic cycles. nih.gov

Key transformations include:

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples the aryl iodide with a terminal alkyne to form an internal alkyne. wikipedia.orgorganic-chemistry.org Reacting this compound with an alkyne like phenylacetylene would yield Methyl 4-cyano-2-(phenylethynyl)benzoate. This reaction is highly efficient for aryl iodides and proceeds under mild conditions. wikipedia.orgresearchgate.net

Heck Coupling: The Heck reaction, catalyzed by palladium, couples the aryl iodide with an alkene, such as styrene or methyl acrylate, to form a substituted alkene. wikipedia.orgorganic-chemistry.org This would introduce a vinyl group at the 2-position of the benzoate ring. semanticscholar.orgnih.gov

Suzuki Coupling: This versatile palladium-catalyzed reaction involves the coupling of the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester). This is one of the most widely used C-C bond-forming reactions, allowing for the synthesis of biaryl compounds. For example, coupling with phenylboronic acid would produce a biphenyl derivative.

These cross-coupling reactions provide powerful tools for elaborating the structure of this compound, enabling the synthesis of a wide array of complex organic molecules from a single, functionalized starting material. wikipedia.org

Table 3: Common Cross-Coupling Reactions for the Aryl Iodide Functionality

Reaction NameCoupling PartnerCatalyst SystemBond FormedReference
Sonogashira CouplingTerminal AlkynePd catalyst, Cu(I) cocatalyst, BaseC(sp²)-C(sp) wikipedia.orgorganic-chemistry.org
Heck CouplingAlkenePd catalyst, BaseC(sp²)-C(sp²) (vinyl) wikipedia.orgorganic-chemistry.org
Suzuki CouplingOrganoboron ReagentPd catalyst, BaseC(sp²)-C(sp²) (aryl) researchgate.net
Participation in Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental transformation in organometallic chemistry, enabling the conversion of aryl halides into highly reactive organometallic species. For aryl iodides like this compound, this reaction typically involves treatment with organolithium or Grignard reagents at low temperatures.

The iodine-magnesium exchange, for instance, can be used to prepare functionalized organomagnesium reagents. In a process relevant to the synthesis of complex molecules, an aryl iodide can undergo an iodine-magnesium exchange, followed by a transmetallation with zinc bromide to create a functionalized arylzinc bromide. This transformation is generally conducted at low temperatures to prevent unwanted side reactions with the ester and cyano functionalities. The resulting organometallic intermediate, an organomagnesium or organolithium species, is a powerful nucleophile that can be trapped with various electrophiles to introduce new functional groups onto the aromatic ring.

Table 1: Conditions for Halogen-Metal Exchange

Reagent Solvent Temperature Intermediate
n-Butyllithium THF -100 °C Aryllithium

This table represents typical conditions for halogen-metal exchange reactions involving aryl iodides.

Utilization in Hypervalent Iodine Chemistry for Group Transfer

Aryl iodides are precursors to hypervalent iodine reagents, which are prized in organic synthesis for their ability to act as oxidants and facilitate group transfer reactions. The synthesis of these reagents typically involves the oxidation of the iodine atom. For an electron-deficient aryl iodide, this process creates a highly electrophilic iodine center.

Once formed, these hypervalent iodine(III) compounds, such as diaryliodonium salts, can transfer one of their aryl groups to a nucleophile. In the case of unsymmetrical salts, the more electron-deficient aryl group is often selectively transferred. This reactivity allows for the arylation of a wide range of nucleophiles, including phenols, amines, and stabilized carbanions. The process is driven by the formation of the stable aryl iodide as a leaving group.

Derivatization and Selective Modification of the Methyl Ester Group

The methyl ester group in this compound offers another site for chemical modification. Standard reactions such as hydrolysis, amidation, and reduction can be employed to transform the ester into other functional groups, provided the conditions are chosen carefully to avoid reactions at the iodo and cyano positions.

Alkaline hydrolysis, for example, would convert the methyl ester into a carboxylate group. This transformation is often straightforward but requires careful pH control to prevent potential side reactions. Enzymatic hydrolysis offers a milder, chemoselective alternative that can proceed under neutral conditions, minimizing the risk of undesired reactions. This method has been demonstrated for the selective hydrolysis of related compounds like methyl 2-acetoxybenzoate.

C-H Activation and Site-Selective Functionalization

The aryl iodide moiety within this compound and related structures plays a crucial role in modern synthetic methodologies involving the activation of otherwise inert C-H bonds.

Aerobic C-H Activation for Carbon-Carbon Bond Construction

The development of environmentally benign synthetic methods has led to a focus on aerobic oxidation reactions. The use of molecular oxygen from the air as the terminal oxidant is an ideal green approach. Flavin and iodine dual-catalyzed systems have been reported for the metal- and light-free aerobic oxidative C-C bond formation through the sp³ C-H bond activation of tetrahydroisoquinolines. This type of catalysis enables cross-dehydrogenative coupling between two sp³ C-H bonds. While not directly involving this compound as a substrate, this demonstrates the role of iodine catalysis in aerobic C-H activation for C-C bond construction, a field where aryl iodides are often key precursors or participants.

β-C(sp3)–H Activation in the Presence of Aryl Iodides

Palladium-catalyzed C(sp³)–H activation represents a powerful tool for forming carbon-carbon bonds. In these reactions, a directing group on the substrate guides a palladium catalyst to cleave a specific β-C(sp³)–H bond, forming a palladacycle intermediate. This intermediate then reacts with an aryl iodide, like this compound, to form a new C-C bond.

This methodology has been successfully applied to a variety of substrates, including aliphatic carboxamides and carboxylic acids. The reaction is compatible with a wide range of aryl iodides, including those with electron-withdrawing groups such as acetyl, nitro, and cyano functionalities. The presence of these electron-withdrawing groups on the aryl iodide can influence the reaction efficiency.

Table 2: Palladium-Catalyzed β-C(sp³)–H Arylation with Aryl Iodides

Substrate Type Directing Group Catalyst Arylating Agent
Aliphatic Aldehyde Transient Directing Group (TDG) Pd(II) Aryl Iodide
Aliphatic Carboxamide 2-(2-pyridyl) ethylamine (PE) Pd(II) Aryl Iodide

This table summarizes key components in representative β-C(sp³)–H activation reactions utilizing aryl iodides.

Radical Reaction Pathways in Aryl Iodide and Cyano Chemistry

The chemistry of this compound is significantly influenced by the presence of both an aryl iodide and a cyano group, which serve as versatile handles in radical transformations. Aryl iodides can be readily converted into aryl radicals, while the cyano group can act as a radical acceptor. nih.govrsc.org These reactive intermediates can undergo various transformations, enabling the construction of complex molecular architectures through carefully designed reaction cascades. rsc.orgresearchgate.net The activation of the aryl-iodide bond can lead to the formation of aryl radicals, which are key intermediates in C-C and C-heteroatom bond formation. nih.gov

Radical Cyclization-Initiated Difunctionalization Reactions

Radical cyclization-initiated difunctionalization is a powerful strategy in organic synthesis where a radical is generated, undergoes an intramolecular cyclization onto a π-system (like an alkene or alkyne), and the resulting cyclic radical intermediate is then trapped by a second functional group. mdpi.comresearchgate.net This process allows for the simultaneous formation of a new ring and the introduction of two new functional groups.

The general mechanism for these reactions involves the homolytic cleavage of a C-X bond to generate an initial radical, which then cyclizes. mdpi.com The resulting intermediate radical can then be functionalized in a second step. mdpi.comresearchgate.net In the context of a molecule like this compound, the aryl iodide bond is a prime site for initial radical generation. If the molecule is modified to contain an unsaturated tether (e.g., an alkyne), a cascade can be initiated.

For instance, a visible-light-induced radical reaction of alkyne-containing aryl iodides can lead to the synthesis of 1,4-dicarbonyl compounds. nih.gov The process typically begins with the formation of an aryl radical from the aryl iodide. This radical then undergoes cyclization onto the tethered alkyne, creating a vinyl radical intermediate. This intermediate is subsequently trapped to install the second functional group. mdpi.comnih.gov

The cyano group itself can participate directly in such cyclizations. The addition of a carbon-centered radical to the nitrile triple bond, followed by β-scission of the resulting cyclic iminyl radical intermediate, is a known pathway for cyano group migration and molecular rearrangement. preprints.org A typical radical cyclization process is outlined in the table below.

StepDescriptionIntermediate
1. Initiation Homolytic cleavage of the Carbon-Iodine bond generates an aryl radical.Aryl Radical
2. Cyclization The aryl radical adds intramolecularly to a tethered π-system (e.g., alkyne).Vinyl Radical
3. Functionalization The newly formed radical is trapped by another reagent or undergoes atom transfer.Final Product

This strategy provides a pathway to complex heterocyclic and carbocyclic structures from appropriately substituted aryl iodides. rsc.orgmdpi.com

Photoredox Catalysis in Radical Transformations

Photoredox catalysis has emerged as a cornerstone of green chemistry, utilizing visible light to facilitate organic transformations by generating radical intermediates from diverse organic compounds. nih.gov This methodology is particularly effective for activating aryl halides like this compound. nih.govmdpi.com In a typical photoredox cycle, a photocatalyst absorbs visible light and becomes excited. This excited-state catalyst can then engage in single-electron transfer (SET) with a substrate to generate a radical ion, initiating the desired chemical reaction. nih.gov

For aryl iodides, the process often involves the reduction of the C-I bond. The excited photocatalyst can transfer an electron to the aryl iodide, leading to the fragmentation of the C-I bond and the formation of an aryl radical. nih.gov This aryl radical can then participate in various transformations, including the cyclization-difunctionalization reactions described previously. nih.gov

A notable application involves the trifluoromethylation of alkenes, where a photoredox catalyst initiates the formation of a trifluoromethyl radical. preprints.org This radical adds to an alkene, and the resulting carbon-centered radical can be further oxidized by the photocatalyst to a carbocation, which is then trapped by a nucleophile. preprints.orgnih.gov A similar pathway can be envisioned for derivatives of this compound, where the photogenerated aryl radical adds to a π-system, and the subsequent radical intermediate is manipulated through further redox events mediated by the photocatalyst. nih.gov

The versatility of the cyano group is also highlighted in photoredox-catalyzed reactions. It can act as a radical acceptor, leading to cascade reactions that build molecular complexity. rsc.orgmdpi.com For example, a radical can add to an alkene, and the resulting intermediate can cyclize onto a nearby cyano group, forming a cyclic iminyl radical. This intermediate can then undergo further reactions to yield polyfunctionalized products. preprints.orgmdpi.com

Catalyst TypeTypical SubstratesRadical GenerationReaction Type
Iridium Complexes (e.g., fac-Ir(ppy)₃)Aryl Iodides, Alkyl IodidesReductive cleavage of C-I bondAtom Transfer Radical Cyclization (ATRC)
Ruthenium Complexes (e.g., [Ru(bpy)₃]²⁺)Diazonium Salts, Oxime EstersOxidative or reductive quenchingC-H Functionalization, Difunctionalization
Organic Dyes (e.g., Eosin Y)Aryl Diazonium SaltsOxidative quenchingArylation of Heteroarenes

These photoredox-catalyzed transformations are valued for their mild reaction conditions and high functional group tolerance, making them powerful tools for modern organic synthesis. nih.govacs.org

Mechanistic Investigations and Reaction Pathway Elucidation

Mechanistic Studies of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and methyl 4-cyano-2-iodobenzoate is a common substrate in these processes. wildlife-biodiversity.com The catalytic cycle of these reactions, such as the Suzuki-Miyaura coupling, generally involves a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. wildlife-biodiversity.comnih.gov

The catalytic cycle is initiated by the oxidative addition of the aryl iodide, this compound, to a low-valent palladium(0) complex. nih.govyoutube.com This step involves the cleavage of the carbon-iodine bond and the formation of a new palladium-carbon and palladium-iodine bond, resulting in a square planar palladium(II) intermediate. nih.govyoutube.comyoutube.com The rate and success of this step are influenced by the strength of the C-X bond, with the C-I bond being sufficiently reactive for this transformation. nih.gov

Following transmetalation, the final key step is reductive elimination , where the two organic groups coupled to the palladium center form a new carbon-carbon bond, and the palladium catalyst is regenerated in its active Pd(0) state. youtube.com This process is often the product-forming step and is generally considered to be a concerted process. utas.edu.au Studies have shown that for many cross-coupling reactions, reductive elimination is not the rate-limiting step. mit.edu The selectivity of reductive elimination can be influenced by the nature of the ligands and the groups attached to the palladium center. uwo.ca

Catalytic Cycle Step Description Key Intermediates
Oxidative Addition Cleavage of the C-I bond of this compound and addition to Pd(0).Aryl-Pd(II)-Iodo complex
Reductive Elimination Formation of the new C-C or C-heteroatom bond from the Pd(II) or Pd(IV) intermediate, regenerating the Pd(0) catalyst.Pd(0) complex

Transmetalation is the step where the organic group from an organometallic reagent (e.g., an organoboron compound in a Suzuki-Miyaura coupling) is transferred to the palladium(II) center, displacing the halide. wildlife-biodiversity.com This step is crucial for bringing the two coupling partners together on the palladium catalyst. The rate of transmetalation can be influenced by the nature of the organometallic reagent, the base used, and the solvent system.

A potential competing and often undesired side reaction in cross-coupling reactions involving alkyl groups is β-hydride elimination . nih.gov This process involves the transfer of a hydrogen atom from the β-position of an alkyl group attached to the palladium to the metal center, forming a palladium-hydride species and an alkene. nih.gov The choice of appropriate ligands can suppress β-hydride elimination by promoting the desired reductive elimination pathway. nih.gov

The choice of ligands is paramount in palladium-catalyzed cross-coupling reactions as they play a multifaceted role in the catalytic cycle. nih.govrsc.org Ligands can influence the solubility and stability of the catalyst, modulate its electronic and steric properties, and affect the rates of the individual steps in the catalytic cycle. nih.govrsc.org For instance, bulky and electron-rich phosphine (B1218219) ligands are often employed to promote oxidative addition and reductive elimination while inhibiting side reactions. mit.edunih.gov The development of specialized ligands has been instrumental in expanding the scope and efficiency of cross-coupling reactions. rsc.orgnih.gov

Additives , such as bases in Suzuki-Miyaura reactions, are also critical. The base is required to activate the organoboron reagent, facilitating the transmetalation step. nih.gov The choice of base can significantly impact the reaction outcome and is often determined empirically for a given set of substrates and ligands.

Component Role in Catalytic Cycle Examples of Influence
Ligands Modulate catalyst activity, stability, and selectivity.Bulky phosphine ligands can accelerate reductive elimination and prevent β-hydride elimination. mit.edunih.gov
Additives (e.g., Bases) Activate the transmetalating agent.In Suzuki-Miyaura coupling, a base is essential for the formation of the boronate species that undergoes transmetalation. nih.gov

Elucidation of Radical Intermediates and Propagation Mechanisms

While many palladium-catalyzed cross-coupling reactions are thought to proceed through two-electron pathways (Pd(0)/Pd(II)), the involvement of radical intermediates has been identified in certain systems. beilstein-journals.org These open-shelled species can arise from single-electron transfer (SET) processes involving the palladium catalyst or other components in the reaction mixture. The formation of radical intermediates can lead to alternative reaction pathways and sometimes to the formation of unexpected byproducts. beilstein-journals.org For instance, in some cases, the catalyst may promote a radical transfer process alongside the conventional oxidative addition pathway. nih.gov

Mechanistic Insights into C-H Activation Processes

The direct functionalization of C-H bonds is a highly desirable transformation in organic synthesis. Mechanistic studies into palladium-catalyzed C-H activation often involve the coordination of a directing group to the palladium center, bringing the catalyst in proximity to a specific C-H bond. rsc.org The subsequent C-H bond cleavage can occur through various mechanisms, including concerted metalation-deprotonation (CMD), oxidative addition, or proton-coupled electron transfer (PCET). nih.govnih.gov Density functional theory (DFT) calculations are often employed to elucidate the operative mechanism and the role of ligands and oxidants in facilitating the C-H activation step. nih.govnsf.gov

Studies on Protodeboronation as a Side Reaction or a Designed Transformation

In the context of Suzuki-Miyaura coupling reactions, protodeboronation is a common side reaction where the boronic acid or ester is cleaved by a proton source, leading to the formation of a C-H bond instead of the desired C-C bond. nih.gov This process can be particularly problematic when electron-withdrawing groups are present on the arylboronic acid, as they can increase the acidity of the boronic acid and its susceptibility to protonolysis. While often considered an undesirable side reaction, under specific conditions, protodeboronation can be harnessed as a designed transformation for the selective removal of a boron functional group.

Kinetic and Thermodynamic Aspects of Bond Activation and Formation

The reactivity of this compound in cross-coupling reactions is fundamentally governed by the kinetic and thermodynamic parameters associated with the activation of its carbon-iodine (C-I) bond and the subsequent formation of new carbon-carbon or carbon-heteroatom bonds. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining studies on analogous aryl iodides and the well-established mechanisms of relevant catalytic cycles, such as those in Suzuki-Miyaura, Heck, and Sonogashira couplings.

The key step initiating these transformations is the oxidative addition of the aryl iodide to a low-valent transition metal catalyst, typically a Palladium(0) complex. This step involves the cleavage of the C-I bond and the formation of a new organometallic species. The thermodynamics of this process are influenced by the bond dissociation energy (BDE) of the C-I bond and the stability of the resulting organopalladium complex. The kinetics of this step are critical as it is often the rate-determining step in the catalytic cycle.

The presence of two electron-withdrawing groups, the cyano (-CN) group at the 4-position and the methoxycarbonyl (-COOCH₃) group at the 1-position, on the benzene (B151609) ring of this compound significantly influences the electronic properties of the C-I bond. These groups lower the electron density of the aromatic ring, which in turn facilitates the oxidative addition step. Electron-withdrawing substituents generally accelerate the rate of oxidative addition to Pd(0) catalysts.

Computational studies on substituted iodobenzenes have provided insights into the thermodynamics of the oxidative addition step. For instance, Density Functional Theory (DFT) calculations have shown that the reaction free energy of the oxidative addition of 4-substituted iodobenzenes to a Pd(0)-phosphine complex exhibits a linear correlation with the Hammett constants of the para substituents. Electron-withdrawing groups make the oxidative addition more exergonic. This suggests that for this compound, the oxidative addition of the C-I bond to a Pd(0) center is thermodynamically favorable.

Below are illustrative tables that conceptualize the expected kinetic and thermodynamic trends for reactions involving this compound based on general principles and data from related systems.

Table 1: Estimated Thermodynamic Parameters for the Oxidative Addition of Substituted Iodobenzenes to a Pd(0) Catalyst

Substituent at 4-position Hammett Constant (σp) Estimated ΔG° of Oxidative Addition (kcal/mol)
-OCH₃ -0.27 -34.5
-CH₃ -0.17 -35.0
-H 0.00 -36.0
-Cl 0.23 -37.2
-CN 0.66 -39.4
-NO₂ 0.78 -40.0

Note: The values for ΔG° are illustrative and based on the general trend that electron-withdrawing groups favor the oxidative addition. The value for the cyano group highlights the expected enhanced reactivity of substrates like this compound.

Table 2: Relative Reaction Rates for the Suzuki-Miyaura Coupling of Various Aryl Iodides

Aryl Iodide Relative Initial Rate
4-Iodoanisole 1.0
Iodobenzene (B50100) 1.5
1-Iodo-4-nitrobenzene 5.0
This compound > 5.0 (estimated)

Note: This table illustrates the expected trend in reaction rates. The presence of two electron-withdrawing groups in this compound is anticipated to lead to a significantly faster reaction rate compared to iodobenzene or even 1-iodo-4-nitrobenzene.

In the context of the Sonogashira coupling, mechanistic studies have involved the measurement of bond dissociation energies (BDEs) of intermediates. While specific data for this compound is unavailable, these studies provide a framework for understanding the energetics of the catalytic cycle. The C-I bond in this compound is expected to have a lower BDE compared to that in unsubstituted iodobenzene, contributing to a lower activation barrier for the initial oxidative addition step.

Computational Chemistry in Understanding Methyl 4 Cyano 2 Iodobenzoate Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying the mechanisms of organic reactions. usu.edu For a molecule like Methyl 4-cyano-2-iodobenzoate, DFT calculations can elucidate the step-by-step pathways of its transformations, identify transient intermediates, and determine the structures and energies of transition states.

The primary reactive site on this compound is the carbon-iodine bond, which is susceptible to a variety of transformations common for aryl halides. These include transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), nucleophilic aromatic substitution (SNAr), and reduction reactions. DFT can be used to model the complete energy profile of these reactions.

For instance, in a hypothetical SNAr reaction with a nucleophile (Nu-), DFT would be used to:

Optimize the geometries of the reactants (this compound and the nucleophile).

Locate the transition state for the formation of the Meisenheimer complex, the key intermediate in SNAr reactions.

Optimize the geometry of the Meisenheimer complex.

Locate the transition state for the departure of the iodide leaving group.

Optimize the geometry of the final product.

Illustrative Reaction Profile Data from a DFT Calculation

The following table represents the type of data that would be generated from a DFT study of a hypothetical SNAr reaction on this compound. The energy values are for illustrative purposes.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nu-0.0
TS1First Transition State (Nucleophile attack)+18.5
IntermediateMeisenheimer Complex+5.2
TS2Second Transition State (Iodide departure)+15.8
ProductsMethyl 4-cyano-2-(nucleophilo)benzoate + I--10.3

This table is illustrative and does not represent real experimental or calculated data.

Such calculations would provide invaluable insights into how the electronic nature of the cyano and methyl ester groups, and the steric bulk of the ortho-iodo substituent, influence the reaction's feasibility and kinetics. utexas.edu

Modeling Electronic Structure and Reactivity Descriptors

The arrangement of electrons in a molecule dictates its physical and chemical properties. DFT calculations provide a detailed picture of the electronic structure of this compound, from which various reactivity descriptors can be derived. These descriptors help in predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov For this compound, the electron-withdrawing cyano (-CN) and methyl ester (-COOCH3) groups would be expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It reveals the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov For this compound, negative potential would be expected around the nitrogen of the cyano group and the oxygens of the ester group, indicating likely sites for electrophilic attack or hydrogen bonding. Positive potential would likely be found on the hydrogen atoms and, significantly, on the carbon atom bonded to the iodine, suggesting a site for nucleophilic attack.

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis distribute the total electron density of the molecule among its atoms, assigning partial charges. These charges can help identify electrophilic and nucleophilic sites.

Illustrative Table of Calculated Reactivity Descriptors

DescriptorIllustrative ValueImplication for Reactivity
HOMO Energy-7.5 eVModerate electron-donating ability
LUMO Energy-1.8 eVGood electron-accepting ability (electrophilic character)
HOMO-LUMO Gap5.7 eVHigh kinetic stability
Dipole Moment3.5 DSignificant molecular polarity
MEP Minimum-55 kcal/mol (near CN)Site for electrophilic attack
MEP Maximum+40 kcal/mol (near C-I)Site for nucleophilic attack

This table is illustrative and does not represent real experimental or calculated data.

These descriptors collectively provide a robust framework for predicting the molecule's behavior in various chemical environments. mdpi.com

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity refers to the preference for a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational chemistry is a powerful tool for predicting these selectivities by comparing the activation energies of competing reaction pathways. youtube.com

In the case of this compound, a key question of regioselectivity arises in electrophilic aromatic substitution. The benzene (B151609) ring has three unsubstituted positions (3, 5, and 6). The directing effects of the existing substituents are:

Iodo group (-I): An ortho-, para-director (deactivating). It directs incoming electrophiles to positions 3 and 6 (its ortho positions) and position 5 (its para position is occupied by the cyano group).

Cyano group (-CN): A meta-director (deactivating). It directs to positions 2 and 6 (its meta positions).

Methyl ester group (-COOCH3): A meta-director (deactivating). It directs to positions 3 and 5 (its meta positions).

The outcome of an electrophilic substitution reaction is therefore determined by a complex interplay of these directing effects. youtube.comchemistrysteps.commasterorganicchemistry.com Position 3 is favored by the iodo and ester groups. Position 5 is favored by the iodo and ester groups. Position 6 is favored by the iodo and cyano groups. DFT calculations can resolve this ambiguity by calculating the activation energy for electrophilic attack at each of the three positions. The pathway with the lowest activation energy will correspond to the major product.

Illustrative Comparison of Activation Energies for Regioselectivity

Position of Electrophilic AttackDirecting Groups Favoring this PositionIllustrative Relative Activation Energy (kcal/mol)Predicted Outcome
Position 3Iodo, Methyl Ester+22.5Minor Product
Position 5Iodo, Methyl Ester+21.0Major Product
Position 6Iodo, Cyano+24.0Minor Product

This table is illustrative and does not represent real experimental or calculated data.

Stereoselectivity would be relevant in reactions where a new chiral center is formed, for example, in an asymmetric addition to the cyano group or the carbonyl of the ester. Computational modeling could predict the favored stereoisomer by calculating the transition state energies for the formation of each enantiomer or diastereomer.

Conformational Analysis and Molecular Interactions in Reaction Systems

The three-dimensional shape of a molecule (its conformation) can significantly impact its reactivity. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers for rotation around single bonds. For this compound, the most important conformational freedom is the rotation of the methyl ester group relative to the plane of the benzene ring.

Due to the presence of the bulky iodine atom in the ortho position, significant steric hindrance is expected. This steric clash would likely force the methyl ester group to rotate out of the plane of the benzene ring to relieve strain. A computational conformational analysis would involve systematically rotating the dihedral angle between the ester group and the ring and calculating the energy at each step. This generates a potential energy surface that reveals the most stable conformation. In ortho-substituted methyl benzoates, the planar conformation is often destabilized, leading to a twisted ground state. researchgate.net

Understanding the preferred conformation is crucial because the degree of planarity affects the conjugation between the ester group's pi system and the aromatic ring, which in turn influences the molecule's electronic properties and reactivity.

Furthermore, computational models can simulate the interactions of this compound with its environment, such as solvent molecules or catalysts. By explicitly including these interacting molecules in the calculation, one can gain a more accurate understanding of reaction mechanisms and selectivities in a realistic chemical system. For example, the solvation model can have a significant impact on the calculated energy barriers of a reaction.

Illustrative Potential Energy Scan for Ester Group Rotation

Dihedral Angle (Ring-Ester)Relative Energy (kcal/mol)
0° (Planar)+5.0 (Steric clash)
30°+2.5
60°0.0 (Energy Minimum)
90° (Perpendicular)+1.5

This table is illustrative and does not represent real experimental or calculated data.

Applications of Methyl 4 Cyano 2 Iodobenzoate As a Key Synthetic Intermediate

Precursor for the Synthesis of Advanced Organic Molecules and Complex Scaffolds

The presence of an iodine atom on the aromatic ring of Methyl 4-cyano-2-iodobenzoate makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic scaffolds and polycyclic aromatic hydrocarbons (PAHs). Methodologies such as the Suzuki-Miyaura, Sonogashira, and Heck reactions allow for the formation of new carbon-carbon bonds at the site of the iodine atom, paving the way for the synthesis of highly functionalized and elaborate molecules. wikipedia.orgwikipedia.orgorganic-chemistry.orgresearchgate.netlibretexts.orgresearchgate.net

The Suzuki-Miyaura coupling, for instance, utilizes organoboron compounds to introduce new aryl or vinyl groups. researchgate.netlibretexts.orgorganic-chemistry.orgnih.gov The Sonogashira coupling enables the introduction of terminal alkynes, which are themselves versatile functional groups for further transformations. wikipedia.orgorganic-chemistry.orgresearchgate.netlibretexts.orgresearchgate.net The Heck reaction facilitates the substitution of the iodine with an alkene, leading to the formation of substituted styrenes and other vinylated aromatics. wikipedia.orgsemanticscholar.orgresearchgate.netorganic-chemistry.orgresearchgate.net These reactions, summarized in the table below, underscore the compound's role in building molecular complexity.

Cross-Coupling ReactionReactantCatalyst SystemProduct Type
Suzuki-MiyauraAryl/Vinyl Boronic Acid or EsterPalladium Catalyst + BaseBiaryl or Aryl-alkene
SonogashiraTerminal AlkynePalladium Catalyst + Copper(I) co-catalyst + BaseAryl-alkyne
HeckAlkenePalladium Catalyst + BaseSubstituted Alkene

This table provides a generalized overview of common palladium-catalyzed cross-coupling reactions applicable to aryl iodides like this compound.

Building Block for Fluorine-Containing Aromatic Compounds and Analogs

The introduction of fluorine atoms into aromatic systems can significantly alter the biological and physical properties of molecules, often enhancing their efficacy in pharmaceuticals and materials. numberanalytics.com this compound can serve as a precursor for fluorine-containing analogs through nucleophilic aromatic substitution (SNAF) reactions. numberanalytics.comrsc.orgnih.govresearchgate.net In these reactions, the iodine atom is displaced by a fluoride (B91410) ion, typically from a source such as potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.comrsc.org The reaction is often facilitated by the presence of electron-withdrawing groups, like the nitrile and ester groups on the ring, which activate the substrate towards nucleophilic attack. While specific documented examples for the direct fluorination of this compound are not prevalent in readily available literature, the general principles of SNAF reactions on activated aryl iodides are well-established. numberanalytics.comrsc.org

Utility in the Construction of Substituted Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound's functionalities lend themselves to the synthesis of various substituted heterocyclic systems, such as quinazolines and benzothiophenes. nih.govnih.govmdpi.comijirset.comresearchgate.netgoogle.commdpi.comekb.eg

The synthesis of quinazoline (B50416) derivatives, for example, can be envisioned through multi-step sequences that utilize the reactivity of the functional groups on the this compound ring. nih.govijirset.comresearchgate.netmdpi.comnih.gov Although direct, one-pot syntheses from this specific starting material are not widely reported, its components can be strategically transformed. For instance, the nitrile group could be reduced to an amine, and the iodo-group could participate in a coupling reaction to introduce a side chain, followed by cyclization to form the quinazoline ring system.

Similarly, the construction of benzothiophene (B83047) scaffolds, which are present in numerous biologically active compounds, can be approached using this compound. nih.govmdpi.comgoogle.comekb.egsemanticscholar.org A plausible synthetic route could involve a palladium-catalyzed coupling reaction to introduce a sulfur-containing moiety, followed by an intramolecular cyclization to form the thiophene (B33073) ring fused to the benzene (B151609) ring.

Role in Material Science Precursors and Functional Molecule Synthesis

The rigid, planar structure of the benzene ring in this compound, combined with its potential for extension through cross-coupling reactions, makes it an attractive precursor for materials with interesting electronic and photophysical properties. While specific applications in materials science for this exact compound are not extensively documented, its structural motifs are found in molecules developed for applications such as organic light-emitting diodes (OLEDs) and liquid crystals. The ability to introduce various functionalities through the reactive iodine handle allows for the fine-tuning of molecular properties, a key aspect in the design of advanced materials.

Advanced Analytical Techniques for Characterization and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the confident assignment of its molecular formula. This technique measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, typically to within a few parts per million (ppm).

For Methyl 4-cyano-2-iodobenzoate, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O).

PropertyValue
Molecular Formula C₉H₆INO₂
Calculated Exact Mass 286.9443 Da

An experimental HRMS measurement yielding a mass value extremely close to this calculated value would provide strong evidence for the presence of a compound with the formula C₉H₆INO₂.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, after the initial ionization to form a molecular ion (M+•), the ion can undergo fragmentation into smaller, charged pieces. chemguide.co.uk The pattern of these fragments provides a molecular fingerprint that can be used to deduce the original structure. The fragmentation of this compound is influenced by the stability of the resulting ions and neutral losses. libretexts.orgmiamioh.edu

Key expected fragmentation pathways include:

Loss of a methoxy (B1213986) radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion.

Loss of an iodine atom (•I): The carbon-iodine bond can cleave, resulting in a benzoyl fragment.

Loss of a cyano radical (•CN): Cleavage of the cyano group is another possibility.

Table 1: Predicted HRMS Fragmentation for this compound

Fragment Ion Mass Lost m/z of Fragment
[M - •OCH₃]⁺ 31.0184 255.9259
[M - •I]⁺ 126.9045 160.0398

The analysis of these characteristic fragments, especially when their exact masses are determined by HRMS, provides conclusive evidence for the arrangement of the atoms within the molecule, confirming the 4-cyano-2-iodo substitution pattern on the methyl benzoate (B1203000) core.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Mechanistic Insights

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR for Hydrogen Connectivity and Environment

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, the electronic environment of each proton, and which protons are adjacent to one another. For this compound, three distinct signals are expected in the aromatic region and one signal in the aliphatic region for the methyl ester protons.

The protons on the aromatic ring are influenced by the electron-withdrawing effects of the cyano and ester groups and the iodo substituent.

The coupling (splitting) pattern between these protons reveals their relative positions (ortho, meta, para).

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J)
H-3 ~ 8.4 ppm d J ≈ 1.5 Hz
H-5 ~ 8.0 ppm dd J ≈ 8.0, 1.5 Hz
H-6 ~ 7.9 ppm d J ≈ 8.0 Hz

Carbon (¹³C) NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. docbrown.info Each unique carbon atom in the structure gives a distinct signal. For this compound, nine distinct signals are expected. The chemical shifts are influenced by the electronegativity of attached atoms and hybridization.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted δ (ppm)
C=O ~ 164 ppm
C-4 (ipso-CN) ~ 139 ppm
C-6 ~ 138 ppm
C-5 ~ 132 ppm
C-1 (ipso-COOCH₃) ~ 131 ppm
C-3 ~ 130 ppm
C-2 (ipso-I) ~ 95 ppm
-CN ~ 117 ppm

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Elucidation

Two-dimensional (2D) NMR experiments provide correlation data that reveal how different atoms are connected, which is crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, typically those on adjacent carbons. youtube.com For this compound, a COSY spectrum would show a correlation between H-5 and H-6, confirming their ortho relationship.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons. youtube.com It would show correlations between H-3 and C-3, H-5 and C-5, H-6 and C-6, and the methyl protons with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique that shows correlations between protons and carbons over two or three bonds. youtube.comyoutube.com It is instrumental in piecing together the molecular structure.

Table 4: Key Predicted HMBC Correlations for Structural Confirmation

Proton(s) Correlated Carbon(s) Significance of Correlation
-OCH₃ C=O Confirms the methyl ester group.
H-3 C-1, C-2, C-5, -CN Establishes connectivity around the top of the ring.

In-situ NMR for Reaction Monitoring

In-situ NMR involves acquiring NMR spectra directly from a reacting mixture over time. This allows for the real-time monitoring of the consumption of reactants, the formation of intermediates, and the appearance of products. nih.govnih.gov For reactions involving this compound, such as a Suzuki or Sonogashira coupling at the C-I bond, in-situ NMR could be used to:

Track the disappearance of the starting material's characteristic NMR signals.

Observe the appearance of new signals corresponding to the product.

Potentially identify and characterize transient intermediates in the catalytic cycle.

Determine reaction kinetics and optimize reaction conditions without the need for sampling and quenching.

This technique provides invaluable mechanistic insights that are not accessible through traditional offline analysis. nih.gov

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound. For this compound, a single-crystal X-ray diffraction analysis would yield a detailed map of electron density, allowing for the unambiguous assignment of its solid-state structure.

A complete crystallographic determination would provide the data presented in the interactive table below. It is important to note that the following data is hypothetical and serves as an illustration of what a crystallographic analysis would yield.

Hypothetical Crystallographic Data for this compound
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.85
b (Å)15.20
c (Å)8.90
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1025.4
Z4
Density (calculated) (g/cm³)1.785

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools in synthetic chemistry for assessing the purity of compounds and for monitoring the progress of chemical reactions. Gas chromatography and high-performance liquid chromatography are particularly powerful methods for the analysis of organic molecules like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and thermally stable compounds. In the context of this compound, GC-MS would be an ideal method to determine its purity, identify any volatile impurities, and monitor reactions where it is a product or reactant.

A sample containing this compound, when injected into the GC, is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. Generally, compounds with lower boiling points and weaker interactions elute faster. For this compound, a non-polar or medium-polarity column, such as one with a phenyl polysiloxane stationary phase, would likely provide good separation.

Following separation in the GC column, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and its fragmentation pattern are unique to the compound's structure and serve as a "molecular fingerprint." The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), the iodine atom (-I), and the cyano group (-CN). The relative abundances of these fragments provide structural confirmation.

While specific experimental GC-MS data for this compound is not available in the reviewed literature, the table below presents hypothetical data based on the analysis of similar aromatic iodo and cyano compounds.

Hypothetical GC-MS Data for this compound
ParameterValue
GC ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (1 min), then 15 °C/min to 280 °C (5 min)
Retention Time (RT)~12.5 min
MS Ionization ModeElectron Impact (EI), 70 eV
Major Mass Fragments (m/z)287 (M+), 256 (M-OCH₃)+, 228 (M-COOCH₃)+, 160 (M-I)+

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-performance liquid chromatography (HPLC) is a versatile and widely used chromatographic technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. This compound can be effectively analyzed by HPLC to assess its purity and to quantify its concentration in reaction mixtures or final products.

In HPLC, a liquid solvent (the mobile phase) carries the sample through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the differential partitioning of the analyte between the two phases. For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727).

By adjusting the composition of the mobile phase (gradient elution), a wide range of compounds can be separated with high resolution. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring and cyano group in this compound will absorb UV light at a characteristic wavelength. The retention time of the compound is a key parameter for its identification, while the area under the chromatographic peak is proportional to its concentration, allowing for quantitative analysis.

Although a specific HPLC method for this compound is not detailed in the available literature, a typical method can be proposed based on the analysis of similar aromatic compounds. The following interactive table outlines a hypothetical HPLC method for its analysis.

Hypothetical HPLC Method for this compound
ParameterValue
HPLC ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile Phase AWater
Mobile Phase BAcetonitrile
GradientStart at 50% B, ramp to 95% B over 10 min, hold for 2 min
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm
Retention Time (RT)~7.8 min

This method would allow for the separation of this compound from potential starting materials, byproducts, and degradation products, providing a reliable assessment of its purity.

Q & A

Q. Key Considerations :

  • Use anhydrous conditions to prevent hydrolysis of the nitrile group.
  • Monitor reaction progress via TLC or HPLC to avoid over-iodination.

How can spectroscopic and crystallographic techniques confirm the structure and purity of this compound?

Basic Characterization Question
Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and methyl ester protons (δ 3.8–4.0 ppm). Splitting patterns reveal substitution positions .
    • ¹³C NMR : Confirm nitrile (δ ~115 ppm), ester carbonyl (δ ~165 ppm), and iodine’s deshielding effect on adjacent carbons .
  • X-ray Crystallography : Resolve bond lengths (e.g., C-I ~2.09 Å) and angles to validate regiochemistry .
  • FTIR : Detect nitrile (C≡N stretch ~2240 cm⁻¹) and ester (C=O ~1720 cm⁻¹) groups .

Q. Example Reaction :

Reaction TypeConditionsYieldReference
Suzuki CouplingPd(OAc)₂, XPhos, K₂CO₃, 80°C75–85%

What methodologies are recommended for analyzing and resolving contradictions in reported reaction yields or mechanisms involving this compound?

Advanced Data Analysis Question
Methodological Answer :

  • Troubleshooting Variables :
    • Purity of Starting Material : Use HPLC or GC-MS to detect impurities (e.g., dehalogenated byproducts) .
    • Reaction Conditions : Compare solvent polarity (DMF vs. THF) and temperature effects on competing pathways (e.g., hydrolysis vs. substitution) .
  • Mechanistic Probes :
    • Isotopic labeling (e.g., D₂O quenching) to trace proton transfer steps.
    • Computational modeling (DFT) to identify transition states and rate-determining steps .

How can computational chemistry tools, such as AI-driven retrosynthesis platforms, aid in designing novel synthetic pathways for this compound?

Advanced Method Development Question
Methodological Answer :

  • AI Retrosynthesis : Platforms like Reaxys or Pistachio suggest routes prioritizing atom economy and functional group compatibility .
    • Example output: Direct cyanation of Methyl 2-iodobenzoate using CuCN/KCN under microwave irradiation .
  • Quantum Chemistry : DFT calculations predict regioselectivity in electrophilic substitutions (e.g., iodine vs. cyano group directing effects) .

In what ways can this compound serve as a precursor in the synthesis of bioactive molecules, and what are the key considerations for modifying its structure?

Advanced Application Question
Methodological Answer :

  • Pharmaceutical Intermediates :
    • Replace iodine with heterocycles (e.g., pyrazole) via cross-coupling to generate kinase inhibitors .
    • Hydrolyze the ester to a carboxylic acid for prodrug development .
  • Structural Modifications :
    • Introduce bioisosteres (e.g., trifluoromethyl for cyano) to optimize pharmacokinetics .
    • Protect the nitrile during functionalization to avoid unintended cyclization .

Q. Example Derivatives :

DerivativeApplicationReference
4-Cyano-2-arylbenzoateAnticancer agents (EGFR inhibition)

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